Paraquat methosulfate
Overview
Description
Paraquat methosulfate, also known as 1,1’-dimethyl-4,4’-bipyridinium methosulfate, is a quaternary ammonium compound widely used as a non-selective contact herbicide. It is highly effective in controlling a broad spectrum of weeds and grasses by disrupting the photosynthetic process in plants. Due to its high toxicity, this compound is subject to strict regulations and handling precautions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Paraquat methosulfate is synthesized through the methylation of 4,4’-bipyridine. The process involves the following steps:
Coupling of Pyridine: Pyridine is coupled using sodium in ammonia, followed by oxidation to produce 4,4’-bipyridine.
Methylation: The 4,4’-bipyridine is then methylated using chloromethane to yield the final product, this compound, as the methosulfate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactors: Use of specialized reactors to handle the exothermic nature of the methylation reaction.
Purification: Multiple purification steps, including crystallization and filtration, to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Paraquat methosulfate primarily undergoes redox reactions due to its ability to accept and donate electrons. The key reactions include:
Reduction: In the presence of reducing agents, this compound can be reduced back to its original state, completing the redox cycle.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen and other electron acceptors.
Reducing Agents: Various reducing agents can be used to revert this compound to its reduced form.
Major Products Formed:
Reactive Oxygen Species (ROS): The primary products of the oxidation reactions, which are highly reactive and cause oxidative stress in plant cells.
Scientific Research Applications
Paraquat methosulfate has diverse applications in scientific research, including:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Employed in studies related to oxidative stress and its effects on cellular processes.
Industry: Widely used as a herbicide in agriculture to control weeds and improve crop yields.
Mechanism of Action
Paraquat methosulfate exerts its herbicidal effects by disrupting the photosynthetic process in plants. It accepts electrons from photosystem I and transfers them to molecular oxygen, producing reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to cell death . The compound’s high toxicity to humans and animals is also attributed to its ability to generate ROS, which can cause multi-organ failure and death upon exposure .
Comparison with Similar Compounds
Paraquat methosulfate belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:
Diquat: Another bipyridinium herbicide with a similar mode of action but different chemical structure.
Mepiquat: A quaternary ammonium compound used as a plant growth regulator.
Uniqueness: this compound is unique due to its high efficacy as a non-selective herbicide and its ability to rapidly produce ROS, making it highly effective in controlling a wide range of weeds and grasses .
Properties
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2CH4O4S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5-6(2,3)4/h3-10H,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYKXOIFICRPR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2.2CH3O4S, C14H20N2O8S2 | |
Record name | PARAQUAT METHOSULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034202 | |
Record name | 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Paraquat methosulfate appears as white crystalline solid or yellow solid. Used as a contact herbicide and desiccant. (EPA, 1998), White crystalline solid or yellow solid; [CAMEO], White crystalline solid or yellow solid. | |
Record name | PARAQUAT METHOSULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paraquat methosulfate | |
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URL | https://haz-map.com/Agents/7859 | |
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Record name | PARAQUAT METHOSULFATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/307 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
Decomposes at 347-356 °F (EPA, 1998), decomposes at 347-356 °F | |
Record name | PARAQUAT METHOSULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PARAQUAT METHOSULFATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/307 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
Approximately 0 (EPA, 1998), approx 0 | |
Record name | PARAQUAT METHOSULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PARAQUAT METHOSULFATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/307 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
2074-50-2 | |
Record name | PARAQUAT METHOSULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paraquat dimetilsulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074502 | |
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Record name | 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paraquat-dimethylsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARAQUAT DIMETILSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLR3D655F | |
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Record name | PARAQUAT METHOSULFATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/307 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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